molecular formula C17H20F2N2O2 B11161896 1-cyclohexyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11161896
M. Wt: 322.35 g/mol
InChI Key: BBWOLKDDWKZFFG-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. Its structure consists of a cyclohexyl group, a difluorophenyl group, and a pyrrolidine ring with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 2,4-difluorobenzoyl chloride, and pyrrolidine derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-cyclohexyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-N-(2,4-difluorophenyl)ethylamine
  • 1-cyclohexyl-N-(2,4-difluorophenyl)propylamine

Uniqueness

1-cyclohexyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a carboxamide group

Properties

Molecular Formula

C17H20F2N2O2

Molecular Weight

322.35 g/mol

IUPAC Name

1-cyclohexyl-N-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20F2N2O2/c18-12-6-7-15(14(19)9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,23)

InChI Key

BBWOLKDDWKZFFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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